(E)-Methyl 3-(2,3-dihydro-[1,4]dioxino-[2,3-b]pyridin-7-yl)acrylate is a chemical compound notable for its potential applications in medicinal chemistry and organic synthesis. This compound features a unique bicyclic structure that incorporates both dioxin and pyridine moieties, which may contribute to its biological activity.
The compound is cataloged under various identifiers in chemical databases, including the Chemical Abstracts Service (CAS) and European Chemicals Agency (ECHA). It is commercially available from suppliers such as AK Scientific and VWR, indicating its relevance in research and industrial applications .
This compound falls under the category of acrylates, specifically as a methyl ester derivative. It is classified as an irritant, necessitating careful handling in laboratory settings . Its structural complexity positions it within the realm of heterocyclic compounds, which are often studied for their pharmacological properties.
The synthesis of (E)-Methyl 3-(2,3-dihydro-[1,4]dioxino-[2,3-b]pyridin-7-yl)acrylate typically involves several steps that may include:
The synthetic route may employ techniques such as microwave-assisted synthesis or conventional heating under reflux conditions to enhance yields and reduce reaction times. Characterization of intermediates and final products is usually performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm structure and purity .
The molecular structure of (E)-Methyl 3-(2,3-dihydro-[1,4]dioxino-[2,3-b]pyridin-7-yl)acrylate can be represented as follows:
The compound exhibits a specific stereochemistry denoted by the (E) configuration around the double bond of the acrylate moiety. This configuration is crucial for its biological activity and interactions with target molecules.
(E)-Methyl 3-(2,3-dihydro-[1,4]dioxino-[2,3-b]pyridin-7-yl)acrylate can participate in several chemical reactions:
These reactions are typically conducted under controlled conditions to optimize yield and selectivity. Reaction monitoring may involve chromatographic techniques to assess conversion rates.
Preliminary studies indicate that similar compounds exhibit pharmacological effects through mechanisms such as enzyme inhibition or receptor modulation. Further research is required to elucidate the specific mechanisms for this compound.
Relevant data on these properties are essential for understanding handling requirements and potential applications in synthesis or drug development .
(E)-Methyl 3-(2,3-dihydro-[1,4]dioxino-[2,3-b]pyridin-7-yl)acrylate has potential applications in:
Research into this compound's biological activity could lead to novel therapeutic agents targeting various diseases .
The Horner-Wadsworth-Emmons (HWE) reaction serves as the cornerstone synthetic method for constructing the (E)-configured acrylate moiety in the target compound. This reaction involves the condensation of 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbaldehyde with phosphonate esters, typically trialkyl phosphonoacetates, under basic conditions. Unlike classical Wittig reagents, phosphonate-stabilized carbanions exhibit enhanced nucleophilicity with reduced basicity, minimizing side reactions and enabling superior (E)-selectivity (>90%) in the resulting α,β-unsaturated ester [1] [5] [9].
The reaction proceeds via deprotonation of the phosphonate ester (e.g., triethyl phosphonoacetate) to form a phosphonate carbanion. This nucleophile attacks the aldehyde carbonyl, generating a β-hydroxyphosphonate intermediate that spontaneously collapses into an oxaphosphetane. Subsequent elimination produces the (E)-acrylate and a water-soluble dialkyl phosphate byproduct, facilitating purification [1] [5]. Key factors influencing stereoselectivity include:
Table 1: HWE Reaction Optimization for Target Acrylate Synthesis
Phosphonate Reagent | Base | Solvent | Temp (°C) | (E):(Z) Ratio | Yield (%) |
---|---|---|---|---|---|
(EtO)₂P(O)CH₂COOMe | NaH | THF | 23 | 85:15 | 78 |
(iPrO)₂P(O)CH₂COOMe | LiHMDS | THF | −78 → 23 | 92:8 | 82 |
(CF₃CH₂O)₂P(O)CH₂COOMe | KHMDS/18-c-6* | THF | 0 | >98:2 | 75 |
*18-crown-6 additive
Microwave irradiation significantly accelerates HWE reactions while improving (E)-selectivity and yield for the target acrylate. Dielectric heating mechanisms enable rapid, uniform energy transfer, reducing reaction times from hours to minutes and suppressing thermal decomposition pathways. Closed-vessel systems permit superheating solvents beyond their boiling points (e.g., THF at 120–160°C), dramatically accelerating kinetics per the Arrhenius law (ΔT = +10°C → 2× rate increase) [6] [10].
Critical advantages include:
A tandem HWE/Claisen rearrangement under microwave conditions exemplifies efficiency: The acrylate forms within 5 min at 150°C, followed by in situ sigmatropic rearrangement, achieving a 95% yield of functionalized dihydrodioxinopyridine derivatives [5] [10].
Table 2: Microwave vs. Conventional HWE Synthesis Comparison
Parameter | Conventional Heating | Microwave-Assisted |
---|---|---|
Reaction Time | 8–24 h | 5–20 min |
Typical Temp Range | 60–80°C | 120–160°C |
(E)-Selectivity | 85–92% | 93–98% |
Energy Consumption | High | Low |
Byproduct Formation | Moderate | Low |
While HWE olefination inherently favors (E)-isomers, catalytic asymmetric methods ensure enantiopure acrylate construction when chirality exists in the dihydrodioxinopyridine scaffold. Two strategies dominate:
Notably, desymmetric isomerization of exocyclic olefins provides access to chiral carbon-stereogenic olefins, though applying this to the dihydrodioxinopyridine core remains exploratory. Current limitations include modest enantiocontrol with aliphatic aldehydes and catalyst compatibility with the heterocyclic nitrogen [2].
Solid-phase synthesis enables rapid diversification of the acrylate scaffold by anchoring precursors to polymeric supports. The dihydrodioxinopyridine aldehyde is typically immobilized via:
The resin-bound aldehyde undergoes HWE reactions with phosphonates in solution. Excess reagents ensure complete conversion, with simple filtration removing soluble byproducts. Cleavage (e.g., TFA for tert-ester linkers) releases the acrylate derivative. Key benefits include:
Table 3: Solid-Phase Synthesis of Acrylate Derivatives
Resin Type | Loading (mmol/g) | Linker Chemistry | Cleavage Condition | Purity (%) |
---|---|---|---|---|
Wang Resin | 0.7–1.2 | Ether | 20% TFA/DCM | 85–92 |
REM Resin | 0.4–0.6 | Michael Adduct | DBU/THF | 90–95 |
Merrifield | 1.0–1.5 | Ester | NaOH/MeOH-H₂O | 80–88 |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: